4-[3-(Dimethylamino)butyl]-phenol
Description
4-[3-(Dimethylamino)butyl]-phenol is a phenolic compound characterized by a dimethylamino-substituted butyl chain attached to the para position of the phenol ring. Its structure combines hydrophilic (phenolic hydroxyl, dimethylamino group) and hydrophobic (butyl chain) moieties, which may influence its physicochemical properties and biological activity.
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-[3-(dimethylamino)butyl]phenol |
InChI |
InChI=1S/C12H19NO/c1-10(13(2)3)4-5-11-6-8-12(14)9-7-11/h6-10,14H,4-5H2,1-3H3 |
InChI Key |
ISCNHWQSPWNEMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)N(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
The compound’s structure can be compared to derivatives with:
- Phenol core with para-substituted alkyl/amino groups.
- Dimethylamino groups at varying positions or chain lengths.
- Hydrophobic side chains (e.g., butyl, propyl).
Table 1: Structural Comparison of Selected Compounds
*TMB: Tetramethylbutyl
Key Observations :
- Chain Length : The butyl chain in the target compound may enhance lipophilicity compared to shorter chains (e.g., propyl in evidence 5 compounds).
- Amino Group Position: Para-substituted dimethylamino groups (as in the target compound and ) may exhibit distinct electronic effects compared to meta-substituted analogs (e.g., compounds in ).
Physicochemical Properties
Solubility and Lipophilicity
- This compound: Predicted moderate water solubility due to the polar dimethylamino group, but increased lipophilicity from the butyl chain.
- 4-(Dimethylamino)phenol (): Higher water solubility due to the absence of a hydrophobic chain.
- 4-(1,1,3,3-TMB)phenol (): Extremely hydrophobic due to the bulky branched alkyl group.
Table 2: Comparative Physicochemical Data
| Compound | logP* (Predicted) | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| This compound | 2.1–2.5 | ~10–50 | Not reported |
| 4-(Dimethylamino)phenol | 0.8–1.2 | >100 | 120–125 |
| 4-(1,1,3,3-TMB)phenol | 5.6–6.0 | <0.1 | 80–85 |
| 3-(Dimethylamino)-propanenitrile | 0.3–0.7 | ~200 | 25–30 |
*logP: Octanol-water partition coefficient.
Cytotoxic and Antitumor Activity
- Target Compound: No direct data, but structurally related chromene derivatives (e.g., 7-(dimethylamino)chromenes in ) showed cytotoxic activity against tumor cell lines (IC50: 1–10 μM).
- 4-(Dimethylamino)phenol (): Limited activity reported; however, analogs like droloxifene (a tamoxifen derivative with dimethylaminoethoxy groups) demonstrate estrogen receptor modulation .
Antimicrobial and Antioxidant Potential
- Phenolic Derivatives (): Compounds like 4-(methoxymethyl)phenol and 4-hydroxybenzaldehyde from traditional medicines showed moderate antibacterial activity (MIC: 50–200 μg/mL).
- Branched Alkylphenols (): 4-(1,1,3,3-TMB)phenol is used industrially but lacks significant bioactivity.
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